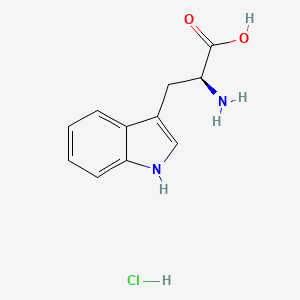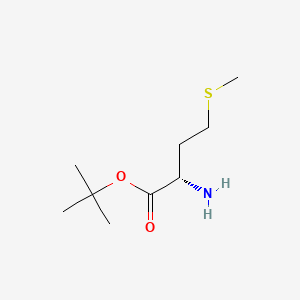
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride is a derivative of the amino acid tryptophan It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid tryptophan.
Protection: The amino group of tryptophan is protected using a suitable protecting group, such as a carbamate.
Indole Functionalization: The indole ring is functionalized through various chemical reactions, such as halogenation or nitration.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The indole ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes, including neurotransmission and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various receptors and enzymes, such as serotonin receptors and tryptophan hydroxylase.
Pathways Involved: It can modulate neurotransmitter pathways, influencing processes such as mood regulation and cognitive function.
Comparación Con Compuestos Similares
Tryptophan: The parent amino acid from which (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride is derived.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and its potential applications in various fields. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
6159-33-7 |
|---|---|
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m0./s1 |
Clave InChI |
GTVXHTBGOYJORD-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)



![1H-Pyrrolo[2,3-B]pyridine, 3-(chloromethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B8812710.png)









